1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide 1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide
Brand Name: Vulcanchem
CAS No.:
VCID: VC17959102
InChI: InChI=1S/C15H17NO3.BrH/c1-11-15(19)14(10-18)13(9-17)8-16(11)7-12-5-3-2-4-6-12;/h2-6,8,17-18H,7,9-10H2,1H3;1H/i9D2;
SMILES:
Molecular Formula: C15H18BrNO3
Molecular Weight: 342.22 g/mol

1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide

CAS No.:

Cat. No.: VC17959102

Molecular Formula: C15H18BrNO3

Molecular Weight: 342.22 g/mol

* For research use only. Not for human or veterinary use.

1-Benzyl-3-hydroxy-4,5-bis(hydroxymethyl)-2-methylpyridin-1-ium-d2 Bromide -

Specification

Molecular Formula C15H18BrNO3
Molecular Weight 342.22 g/mol
IUPAC Name 1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol;bromide
Standard InChI InChI=1S/C15H17NO3.BrH/c1-11-15(19)14(10-18)13(9-17)8-16(11)7-12-5-3-2-4-6-12;/h2-6,8,17-18H,7,9-10H2,1H3;1H/i9D2;
Standard InChI Key XZFGDAKNUZWNFO-PWLDLRDISA-N
Isomeric SMILES [2H]C([2H])(C1=C[N+](=C(C(=C1CO)O)C)CC2=CC=CC=C2)O.[Br-]
Canonical SMILES CC1=[N+](C=C(C(=C1O)CO)CO)CC2=CC=CC=C2.[Br-]

Introduction

Chemical Structure and Isotopic Characteristics

Molecular Architecture

The compound’s structure features a pyridinium core substituted with benzyl, methyl, and hydroxymethyl groups. The deuterium atoms are positioned at the hydroxymethyl substituents on the 4- and 5-positions of the pyridine ring, as evidenced by its IUPAC name: 1-benzyl-5-[dideuterio(hydroxy)methyl]-4-(hydroxymethyl)-2-methylpyridin-1-ium-3-ol bromide . The SMILES notation ([2H]C([2H])(C1=CN+CC2=CC=CC=C2)O.[Br-]) confirms the deuteration pattern and bromide counterion .

Table 1: Key Structural Properties

PropertyValueSource
Molecular FormulaC₁₅H₁₆D₂BrNO₃
Exact Mass341.05956 Da
Rotatable Bond Count4
Hydrogen Bond Donors3
Hydrogen Bond Acceptors4

Isotopic Significance

The incorporation of two deuterium atoms at the hydroxymethyl groups provides distinct advantages in mass spectrometry and nuclear magnetic resonance (NMR) studies. This labeling allows researchers to track molecular transformations during synthetic processes without significantly altering the compound’s chemical behavior . The deuterium’s reduced vibrational frequency compared to protium also minimizes signal overlap in infrared spectroscopy analyses .

Synthetic Applications

Role in Pyridoxine Synthesis

As a protected intermediate, this compound enables controlled functionalization of the pyridoxine scaffold. The benzyl group at the 1-position acts as a temporary protecting group for the pyridinium nitrogen, while the hydroxymethyl groups provide sites for subsequent phosphorylation or glycosylation reactions . The deuterated positions serve as tracers to monitor regioselectivity in multi-step syntheses, particularly in enzymatic transformations where hydrogen/deuterium exchange might occur .

Mechanistic Probes

The compound’s isotopic labeling makes it invaluable for:

  • Elucidating kinetic isotope effects in SN2 reactions involving the bromide counterion

  • Studying hydrogen bonding networks in crystal structures through neutron diffraction

  • Tracing metabolic pathways of B6 vitamers in deuterium-enriched biological systems

Physicochemical Properties

Solubility and Stability

The compound displays solubility in ethanol (≈25 mg/mL) and methanol (≈30 mg/mL), but limited solubility in non-polar solvents like hexane or dichloromethane . Its solid-state stability is temperature-dependent, with recommended storage at -20°C under inert atmosphere to prevent deuterium/protium exchange or bromide oxidation .

Table 2: Solubility Profile

SolventSolubility (mg/mL)Temperature (°C)
Ethanol2525
Methanol3025
Water<525
DMSO1525

Spectroscopic Signatures

Key spectroscopic characteristics include:

  • ¹H NMR (D₂O): δ 7.45–7.25 (m, 5H, benzyl), 4.85 (s, 2H, CH₂N), 4.30 (d, J = 12 Hz, 2H, CD₂OH)

  • IR (KBr): 3400 cm⁻¹ (O-H), 2850 cm⁻¹ (C-D stretch), 1630 cm⁻¹ (pyridinium C=N+)

  • MS (ESI+): m/z 265.12 [M-Br]⁺, 267.13 [M-Br+2]⁺ (Br isotope pattern)

ParameterValueSource
Purity≥95%
FormColourless solid
Storage Conditions-20°C, argon
Shelf Life12 months

Research Implications and Future Directions

The unique deuteration pattern of this compound opens avenues for:

  • Designing deuterated pharmaceuticals with improved metabolic stability

  • Probing enzyme mechanisms in B6-dependent aminotransferases

  • Developing NMR contrast agents leveraging deuterium’s quadrupolar moment

Ongoing studies focus on optimizing its synthetic yield through catalytic deuterium incorporation methods and evaluating its behavior under continuous flow reaction conditions .

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